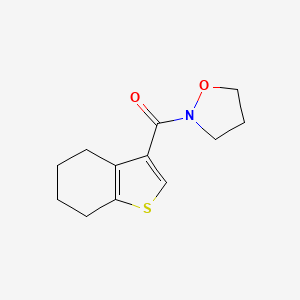
4-(4-Hydroxypentan-2-ylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxypentan-2-ylamino)benzonitrile is an organic compound that features a benzonitrile core with a hydroxypentan-2-ylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypentan-2-ylamino)benzonitrile typically involves the condensation of 4-aminobenzonitrile with a suitable ketone, such as acetylacetone, in the presence of a catalyst. For instance, the reaction can be carried out in methanol with a few drops of formic acid as a catalyst . The reaction mixture is then subjected to crystallization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
4-(4-Hydroxypentan-2-ylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
4-(4-Hydroxypentan-2-ylamino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be utilized in the development of advanced materials with specific properties.
Biological Studies: The compound can be used to study the interactions of nitrile-containing molecules with biological systems.
作用机制
The mechanism of action of 4-(4-Hydroxypentan-2-ylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
4-Aminobenzonitrile: A precursor in the synthesis of 4-(4-Hydroxypentan-2-ylamino)benzonitrile.
Benzonitrile: A simpler nitrile compound used in various chemical syntheses.
Rilpivirine: A compound with a similar benzonitrile core, used as an antiretroviral drug.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxypentan-2-ylamino group allows for unique interactions in chemical reactions and biological systems, differentiating it from simpler benzonitrile derivatives.
属性
IUPAC Name |
4-(4-hydroxypentan-2-ylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(7-10(2)15)14-12-5-3-11(8-13)4-6-12/h3-6,9-10,14-15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVXFAIVOVKWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)NC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)



![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)






![5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile](/img/structure/B6631017.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)
